Furan Regioisomerism: 3-Furyl vs. 2-Furyl Substitution on the Pyridine Ring
The target compound bears a furan-3-yl substituent at the 5-position of the pyridine ring, whereas the most commonly listed analog (CAS 2034519-06-5) bears a furan-2-yl group at the same position . In closely related pyridinyl acetamide series targeting Porcupine, the position and electronic nature of the heterocycle attached to the pyridine ring directly control inhibitor potency; compound 19 in the Cheng et al. series demonstrated an IC50 of <10 nM in a Wnt reporter assay, while close-in analogs with alternative heterocycles lost >10-fold activity [1]. No published IC50 data are available for either the 3-furyl or 2-furyl regioisomer of this specific naphthalen-1-yl acetamide scaffold, but the regioisomeric difference is expected to produce a measurable shift in target engagement based on established SAR [1].
| Evidence Dimension | Furan attachment position on pyridine ring |
|---|---|
| Target Compound Data | Furan-3-yl at pyridine 5-position (CAS 2034618-10-3) |
| Comparator Or Baseline | Furan-2-yl at pyridine 5-position (CAS 2034519-06-5) |
| Quantified Difference | No direct comparative data available; class-level SAR indicates regioisomerism can alter target potency by >10-fold [1] |
| Conditions | Inference drawn from homologous pyridinyl acetamide Porcupine inhibitor series (Cheng et al., 2024) [1] |
Why This Matters
The furan-3-yl substitution pattern is underrepresented in published SAR relative to the furan-2-yl isomer, offering a distinct chemical starting point for medicinal chemistry exploration where furan-2-yl leads have encountered selectivity or IP constraints.
- [1] Cheng D, Liu J, Han D, et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Med. Chem. Lett. 2024. https://datapdf.com/discovery-pyridinyl-acetamide-derivatives-potent-selective-orally-bioavailable-porcupine-inhibitors View Source
